molecular formula C10H8N2O2 B2643387 2-(Pyrazin-2-yloxy)phenol CAS No. 1184168-91-9

2-(Pyrazin-2-yloxy)phenol

Cat. No.: B2643387
CAS No.: 1184168-91-9
M. Wt: 188.186
InChI Key: NPYVLUYPXFAYPV-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yloxy)phenol is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is characterized by the presence of a pyrazine ring attached to a phenol group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyrazin-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pyrazine with a phenol derivative under basic conditions . The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

Comparison

2-(Pyrazin-2-yloxy)phenol is unique due to the presence of both a pyrazine ring and a phenol group, which imparts distinct chemical and biological properties. Compared to other phenolic compounds, it has enhanced reactivity towards electrophilic aromatic substitution and exhibits stronger antioxidant activity due to the electron-donating effects of the pyrazine ring .

Properties

IUPAC Name

2-pyrazin-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-2-4-9(8)14-10-7-11-5-6-12-10/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYVLUYPXFAYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184168-91-9
Record name 2-(pyrazin-2-yloxy)phenol
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